molecular formula C16H20ClFN2O4S B2615119 N-(3-chloro-4-fluorophenyl)-N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide CAS No. 2309600-94-8

N-(3-chloro-4-fluorophenyl)-N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide

Cat. No.: B2615119
CAS No.: 2309600-94-8
M. Wt: 390.85
InChI Key: ZNIWIVHSHUWFQG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-N’-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide is a complex organic compound characterized by the presence of a chloro-fluorophenyl group and a thianyl moiety

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N’-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-N’-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the 3-chloro-4-fluoroaniline, which is then reacted with appropriate reagents to introduce the ethanediamide and thianyl groups. Common reagents used in these reactions include thionyl chloride, ethylene oxide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-N’-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-N’-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The chloro and fluoro groups may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The thianyl moiety may also play a role in modulating the compound’s activity by interacting with different pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-(3-chloro-4-fluorophenyl)ureido)benzoate: Shares the chloro-fluorophenyl group but differs in the overall structure and functional groups.

    3-chloro-4-fluoroaniline: A precursor in the synthesis of the target compound, containing the chloro-fluorophenyl group.

Uniqueness

N-(3-chloro-4-fluorophenyl)-N’-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClFN2O4S/c17-12-9-11(1-2-13(12)18)20-15(23)14(22)19-10-16(24-6-5-21)3-7-25-8-4-16/h1-2,9,21H,3-8,10H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIWIVHSHUWFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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